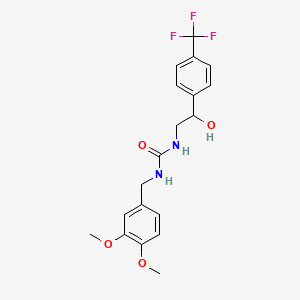

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea

Description

Properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-3-[2-hydroxy-2-[4-(trifluoromethyl)phenyl]ethyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21F3N2O4/c1-27-16-8-3-12(9-17(16)28-2)10-23-18(26)24-11-15(25)13-4-6-14(7-5-13)19(20,21)22/h3-9,15,25H,10-11H2,1-2H3,(H2,23,24,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVHZJBVWUMAERA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC=C(C=C2)C(F)(F)F)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21F3N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

Preparation of 3,4-Dimethoxybenzyl chloride: This can be achieved by reacting 3,4-dimethoxybenzyl alcohol with thionyl chloride under reflux conditions.

Synthesis of 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine: This intermediate can be prepared by the reduction of the corresponding nitro compound using a suitable reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Formation of the final compound: The final step involves the reaction of 3,4-dimethoxybenzyl chloride with 2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethylamine in the presence of a base such as triethylamine to form the desired urea derivative.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of new derivatives with different functional groups.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Anticancer Properties

Research indicates that 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea exhibits notable anticancer activity. In vitro studies have demonstrated its ability to inhibit cell proliferation across multiple cancer cell lines.

Table 1: Anticancer Activity Data

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 9.5 | Induction of apoptosis via Bcl-2 modulation |

| MCF-7 | 7.8 | Cell cycle arrest at G1 phase |

| A549 | 11.0 | Inhibition of EGFR signaling pathways |

| HCT-116 | 8.7 | Pro-apoptotic effects through Bax upregulation |

The compound's mechanism of action appears to involve apoptosis induction and disruption of critical signaling pathways associated with cell survival.

Neuropharmacological Effects

Beyond its anticancer properties, this compound has been evaluated for neuropharmacological effects, particularly concerning its potential role in addiction therapy. Studies suggest that it may modulate the endocannabinoid system, which is crucial in addiction pathways.

Case Study: Drug-Seeking Behavior in Rats

In a study involving rats trained for cocaine self-administration, administration of this compound resulted in a significant reduction in drug-seeking behavior compared to control groups. This finding underscores its potential as a therapeutic agent in treating substance use disorders.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies reveal that modifications to specific groups within the molecule can significantly influence its biological activity:

- Dimethoxy Substitution : Enhances interaction with biological targets.

- Trifluoromethyl Group : Increases lipophilicity, potentially improving bioavailability.

These insights are crucial for designing derivatives with enhanced efficacy and selectivity.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea involves its interaction with specific molecular targets and pathways. For example, its potential anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation and survival. The compound may also interact with cellular receptors or proteins, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related urea derivatives from published research, focusing on substituent effects, synthetic yields, and physicochemical properties.

Substituent Effects on Physicochemical Properties

Trifluoromethyl vs. Halogenated Phenyl Groups :

Compounds 11d and 11k () feature trifluoromethylphenyl groups but lack the hydroxyethyl chain. The trifluoromethyl group enhances metabolic stability and electron-withdrawing effects compared to chlorinated or fluorinated analogs (e.g., 11c , 11g ) . The target compound’s hydroxyethyl moiety may improve aqueous solubility compared to bulkier thiazole-piperazine substituents in 11a–11o , which increase molecular weight (e.g., 11d : MW 534.1 vs. estimated ~450 for the target compound) .Dimethoxybenzyl vs. Quinazolinyloxy Groups :

Compound 41 () shares the 3,4-dimethoxybenzyl group but replaces the hydroxyethyl-trifluoromethylphenyl moiety with a quinazolinyloxy group. This substitution introduces aromatic heterocycles, likely reducing solubility but enhancing π-π stacking interactions with biological targets. The target compound’s simpler structure may offer better synthetic accessibility .- Hydroxyethyl vs. In contrast, the hydroxyethyl chain in the target compound provides flexibility, which could modulate binding kinetics .

Structural and Functional Analogues in Drug Discovery

- A-425619 (), a urea derivative with a trifluoromethylbenzyl group, highlights the importance of CF₃ in enhancing receptor affinity. The target compound’s hydroxyethyl chain may confer unique hydrogen-bonding interactions absent in A-425619 .

- SB705498 (), another urea-based compound, demonstrates how pyridyl substituents influence selectivity. The target compound’s dimethoxybenzyl group may offer distinct pharmacokinetic profiles compared to pyridyl-based analogs .

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

- Chemical Formula : CHFNO

- Molecular Weight : 358.36 g/mol

The structure features a dimethoxybenzyl group, a trifluoromethylphenyl moiety, and a hydroxyethyl urea component, which contribute to its biological properties.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Tumor Growth : Studies have shown that the compound can inhibit tumor growth by inducing apoptosis in cancer cells. This effect is mediated through the activation of p53-dependent pathways and the upregulation of pro-apoptotic factors such as PUMA (p53 upregulated modulator of apoptosis) .

- Anti-inflammatory Activity : The compound has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory diseases .

Biological Activity Data

The following table summarizes key findings regarding the biological activity of 1-(3,4-Dimethoxybenzyl)-3-(2-hydroxy-2-(4-(trifluoromethyl)phenyl)ethyl)urea:

Case Studies

- Tumor Growth Inhibition : A study involving HCT116 and ACHN cell lines demonstrated that treatment with this compound resulted in significant tumor suppression when combined with other agents like Imetelstat. The combination therapy showed enhanced efficacy compared to monotherapies, highlighting its potential for use in cancer treatment regimens .

- Anti-inflammatory Effects : Another investigation focused on the compound's ability to modulate inflammatory responses in murine models. The results indicated a marked decrease in inflammatory markers, suggesting its utility in managing conditions such as rheumatoid arthritis or other inflammatory disorders .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield improvement?

The synthesis of urea derivatives typically involves coupling aromatic amines with isocyanates or carbamoyl chlorides. For example, a related compound (1-(3,5-bis(trifluoromethyl)phenyl)-3-(2-((6-chloro-1,2,4,5-tetrazin-3-yl)oxy)ethyl)urea) was synthesized via nucleophilic substitution under inert conditions using 2,4,6-collidine as a base and purified via silica gel chromatography with petroleum ether/ethyl acetate gradients (63% yield) . Optimization strategies include:

- Solvent selection : Dry dichloromethane minimizes side reactions.

- Temperature control : Room temperature avoids decomposition of heat-sensitive intermediates.

- Purification : Dual-gradient flash chromatography improves purity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Kinase inhibition : Use fluorescence polarization assays with ATP-competitive probes.

- Cellular toxicity : MTT assays in HEK293 or cancer cell lines (e.g., IC50 determination).

- Solubility : Measure in PBS or DMSO for dose-response studies.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to probe the role of the 3,4-dimethoxybenzyl group?

- Analog synthesis : Replace dimethoxy groups with electron-withdrawing (e.g., -NO2) or bulky substituents (e.g., -CF3) to assess steric/electronic effects.

- Biological testing : Compare analogs in target-specific assays (e.g., kinase inhibition). For example, shows that replacing phenyl groups with pyridinyl moieties alters activity .

- Computational modeling : Perform docking studies to map interactions between substituents and binding pockets.

Q. How can researchers resolve contradictions in reported biological activity data across different in vitro models?

- Meta-analysis : Pool data from multiple studies (e.g., ) to identify model-specific trends.

- Control standardization : Ensure consistent assay conditions (e.g., cell passage number, serum concentration).

- Orthogonal assays : Validate findings using alternate methods (e.g., SPR for binding affinity vs. enzymatic activity).

Q. What crystallographic or computational strategies elucidate the compound’s binding mode with targets like kinases?

- X-ray crystallography : Co-crystallize the compound with kinase domains (e.g., PDB deposition). demonstrates structural analysis of fluorinated analogs .

- Molecular dynamics (MD) : Simulate binding stability over 100+ ns trajectories.

- Free energy calculations : Use MM-GBSA to predict ΔGbinding contributions from substituents like the trifluoromethyl group.

Q. What methodologies address low aqueous solubility during formulation for in vivo studies?

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters).

- Nanoparticle encapsulation : Use PLGA or liposomes (particle size <200 nm via DLS).

- Co-solvent systems : Optimize PEG 400/water ratios for parenteral administration.

Data Contradiction Analysis

Q. How should discrepancies in NMR or HRMS data between synthetic batches be investigated?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.